molecular formula C19H27N3O2 B2869858 N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide CAS No. 1252336-99-4

N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide

カタログ番号 B2869858
CAS番号: 1252336-99-4
分子量: 329.444
InChIキー: NXNUPSJEWWYOGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide, commonly known as CCPA, is a chemical compound that has garnered significant attention in the field of scientific research. CCPA is a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A1 adenosine receptor is known to play a crucial role in regulating various physiological and pathological processes, including neuroprotection, inflammation, and cardiovascular function.

作用機序

CCPA acts as a selective agonist of the A1 adenosine receptor. Upon binding to the A1 adenosine receptor, CCPA induces conformational changes that activate downstream signaling pathways. The activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of protein kinase A and the activation of potassium channels, resulting in hyperpolarization of the cell membrane. The activation of the A1 adenosine receptor also leads to the inhibition of calcium channels, resulting in a decrease in intracellular calcium levels. These signaling events ultimately lead to the regulation of various physiological processes, including neurotransmitter release, vascular tone, and cardiac function.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and cardiovascular effects. In the central nervous system, CCPA has been shown to protect against ischemic injury, reduce seizure activity, and improve cognitive function. In peripheral tissues, CCPA has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. CCPA has also been shown to regulate vascular tone and cardiac function, leading to potential therapeutic applications in cardiovascular diseases.

実験室実験の利点と制限

CCPA has several advantages as a research tool, including its high selectivity for the A1 adenosine receptor, its ability to activate downstream signaling pathways, and its well-characterized mechanism of action. However, CCPA also has some limitations, including its potential off-target effects on other adenosine receptor subtypes, its relatively short half-life, and its potential toxicity at high concentrations.

将来の方向性

For research on CCPA include further elucidation of the downstream signaling pathways activated by the A1 adenosine receptor, the development of more selective A1 adenosine receptor agonists, and the investigation of the potential therapeutic applications of targeting the A1 adenosine receptor in various diseases.

合成法

CCPA is synthesized by reacting 1-cyanocyclohexylamine with N-methylacetamide, followed by the addition of 2-hydroxypropylphenylamine. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of CCPA is typically high, and the purity can be further improved by recrystallization.

科学的研究の応用

CCPA has been extensively used as a research tool to study the function of the A1 adenosine receptor. CCPA has been shown to activate the A1 adenosine receptor selectively, leading to downstream signaling events that regulate various physiological processes. CCPA has been used in in vitro and in vivo experiments to study the role of the A1 adenosine receptor in neuroprotection, inflammation, and cardiovascular function. CCPA has also been used to investigate the potential therapeutic applications of targeting the A1 adenosine receptor in various diseases, including ischemic injury, epilepsy, and neurodegenerative disorders.

特性

IUPAC Name

N-(1-cyanocyclohexyl)-2-[N-(2-hydroxypropyl)anilino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-16(23)13-22(17-9-5-3-6-10-17)14-18(24)21(2)19(15-20)11-7-4-8-12-19/h3,5-6,9-10,16,23H,4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNUPSJEWWYOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)N(C)C1(CCCCC1)C#N)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。